![molecular formula C18H17NO2S B4734448 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B4734448.png)
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone
Overview
Description
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTE is a white crystalline solid that has a molecular formula of C21H19NO2S and a molecular weight of 357.44 g/mol.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific proteins or enzymes in cells. For example, in cancer cells, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone induces the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to have various biochemical and physiological effects depending on the specific application. In cancer cells, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone induces apoptosis, which leads to the death of cancer cells. In neuroscience, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to interact with amyloid beta peptides, which are associated with Alzheimer's disease. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has also been shown to have fluorescent properties, which make it useful for imaging and detection applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone in lab experiments is its high purity and yield, which ensures reproducibility and accuracy of results. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone also has fluorescent properties, which make it useful for imaging and detection applications. However, one limitation of using 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone is its potential toxicity, which requires careful handling and safety precautions in lab experiments.
Future Directions
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a therapeutic agent for various types of cancer. In neuroscience, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a fluorescent probe for detecting amyloid beta peptides in vivo. In material science, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a building block for synthesizing novel fluorescent materials with unique properties. Overall, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has great potential for various scientific research applications and warrants further investigation.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptides, which are associated with Alzheimer's disease. In material science, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been used as a building block for synthesizing novel fluorescent materials.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-13(3)14(9-12(11)2)16(20)10-22-18-19-15-6-4-5-7-17(15)21-18/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVNKHTIPUVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=CC=CC=C3O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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